N-(Formamidomethyl)acetamide
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Overview
Description
N-(Formamidomethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of both formamide and acetamide functional groups within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Formamidomethyl)acetamide can be achieved through several methods. One common approach involves the reaction of formamide with acetamide under controlled conditions. This reaction typically requires the presence of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Formamidomethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form simpler amide derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield formylated derivatives, while reduction can produce simpler amides. Substitution reactions can lead to a variety of substituted amides with different functional groups .
Scientific Research Applications
N-(Formamidomethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals due to its versatile reactivity
Mechanism of Action
The mechanism of action of N-(Formamidomethyl)acetamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or synthetic processes .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler amide with a single acetamide group.
Formamide: Contains only the formamide functional group.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Uniqueness
N-(Formamidomethyl)acetamide is unique due to the presence of both formamide and acetamide groups within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler amides. Additionally, its ability to form multiple hydrogen bonds enhances its utility in biological and chemical research .
Properties
CAS No. |
87996-45-0 |
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Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
N-(formamidomethyl)acetamide |
InChI |
InChI=1S/C4H8N2O2/c1-4(8)6-2-5-3-7/h3H,2H2,1H3,(H,5,7)(H,6,8) |
InChI Key |
KHDCTEWPSHFRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCNC=O |
Origin of Product |
United States |
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